8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves cyclodehydration reactions. One common method involves the activation of N-Boc-protected 2-aminopyridine-containing amides by triflic anhydride in the presence of 2-methoxypyridine, followed by a deprotection-aromatization sequence using potassium carbonate . This method is known for its efficiency and ability to tolerate various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of palladium-catalyzed arylation reactions has also been explored for the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Aryl Substitution: Palladium-catalyzed arylation of the β-C(sp2)–H bond.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Cyclization: Formation of fused ring systems through cyclodehydration reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation reactions.
Triflic Anhydride: Employed in cyclodehydration reactions.
Potassium Carbonate: Used in deprotection-aromatization sequences.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antituberculosis agents.
Organic Synthesis: Used as a building block for the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of antituberculosis activity, it has been shown to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
Uniqueness
8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ability to undergo selective β-C(sp2)–H arylation makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C8H7N3O2 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,9H2,(H,12,13) |
InChI-Schlüssel |
COTBSNZQTIIRJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.